molecular formula C22H16BrN3O4S B2561166 (E)-dimethyl 5-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate CAS No. 799769-86-1

(E)-dimethyl 5-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate

Cat. No.: B2561166
CAS No.: 799769-86-1
M. Wt: 498.35
InChI Key: FZSSHANPCZRAHJ-LFIBNONCSA-N
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Description

(E)-dimethyl 5-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate is a useful research compound. Its molecular formula is C22H16BrN3O4S and its molecular weight is 498.35. The purity is usually 95%.
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Mechanism of Action

    Target of action

    Compounds with thiazol-2-amine derivatives have been studied for their antimicrobial and anticancer activities

    Mode of action

    The mode of action of thiazol-2-amine derivatives could involve interactions with cellular targets leading to inhibition of cell growth or induction of cell death

    Biochemical pathways

    Thiazol-2-amine derivatives might affect various biochemical pathways in microbial cells or cancer cells, leading to their antimicrobial or anticancer effects

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazol-2-amine derivatives have been studied, and they showed promising ADME properties

    Result of action

    The result of action of thiazol-2-amine derivatives could be the inhibition of growth or induction of death in microbial cells or cancer cells

    Action environment

    The action of thiazol-2-amine derivatives could be influenced by various environmental factors, such as pH, temperature, and presence of other substances

Biological Activity

(E)-dimethyl 5-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate is a complex compound with significant potential in medicinal chemistry, particularly due to its thiazole and isophthalate moieties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H16BrN3O4S, with a molecular weight of 498.35 g/mol. It features a thiazole ring, which is known for its diverse biological activities, and an isophthalate backbone that enhances its pharmacological properties.

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundActivity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
3hAntibacterialStaphylococcus aureus50 µg/mL
7AntifungalCandida auris25 µg/mL
10fAntiprotozoalPlasmodium falciparum10 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has also been documented. Compounds structurally related to this compound have been tested against various cancer cell lines. Notably, studies have demonstrated that these compounds can inhibit cell proliferation in breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines .

Table 2: Anticancer Activity of Related Thiazole Compounds

CompoundCell LineIC50 Value (µM)
22eMDA-MB-23115.0
22gSK-Hep-112.5
22hNUGC-318.0

The biological activity of thiazole derivatives can be attributed to various mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazole compounds act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.
  • Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells, making them potential candidates for cancer therapy.
  • Disruption of Cell Membrane Integrity : Antimicrobial thiazoles often compromise the integrity of microbial cell membranes, leading to cell lysis.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of thiazole derivatives against Staphylococcus aureus. The results indicated that compounds with bromophenyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts, with MIC values ranging from 25 to 50 µg/mL .

Case Study 2: Anticancer Screening

In another study focusing on the anticancer properties of thiazole derivatives, a library was screened against several cancer cell lines. The most potent compounds were identified as having IC50 values below 20 µM, indicating significant cytotoxic effects .

Properties

IUPAC Name

dimethyl 5-[[(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O4S/c1-29-21(27)14-6-15(22(28)30-2)9-18(8-14)25-11-16(10-24)20-26-19(12-31-20)13-4-3-5-17(23)7-13/h3-9,11-12,25H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSSHANPCZRAHJ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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